N-(3-acetylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-15-6-8-17(9-7-15)23-26-24(32-27-23)19-10-11-22(31)28(13-19)14-21(30)25-20-5-3-4-18(12-20)16(2)29/h3-13H,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIUDGNFHOAONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the pyridine and acetamide groups. Common reagents used in these reactions include acetic anhydride, various amines, and oxidizing agents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole and pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The target compound’s structural analogs differ primarily in substituent groups on the phenyl and heterocyclic rings. Key comparisons include:
Electronic and Steric Effects
- Acetyl (target) vs. In contrast, the chloro substituent in ’s compound increases lipophilicity and may enhance blood-brain barrier penetration .
- Methylphenyl (target) vs. Chlorophenyl () : The 4-methylphenyl group on the oxadiazole ring (target) offers steric bulk without strong electronic effects, whereas the 4-chlorophenyl group () introduces both steric hindrance and electron-withdrawing properties, possibly affecting binding affinity to hydrophobic pockets .
Pharmacokinetic Considerations
- Metabolic Stability : The acetyl group in the target compound may undergo hydrolysis or conjugation, whereas the methoxy group in ’s analog is more resistant to oxidative metabolism. The triazole-containing compound in likely exhibits higher metabolic stability due to the sulfur atom and aromatic nitrogen-rich core .
- Solubility : The acetyl group (target) and methoxy substituents () could improve aqueous solubility compared to purely hydrophobic analogs like the chlorophenyl derivatives.
Research Findings and Hypotheses
Binding Affinity Trends
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Oxadiazole vs. Triazole Cores : Oxadiazole rings (target and ) are rigid and planar, favoring interactions with flat binding sites (e.g., ATP pockets in kinases). Triazole rings () offer hydrogen-bonding versatility but may introduce conformational flexibility .
Toxicity and Selectivity
- Chlorinated analogs () may carry higher hepatotoxicity risks due to bioaccumulation, whereas the methyl and acetyl groups (target) are generally metabolized to less reactive products.
- The pyridinyl-triazolyl system in could confer selectivity for bacterial targets over human enzymes, as seen in similar sulfonamide derivatives .
Biological Activity
N-(3-acetylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound contains multiple functional groups including an oxadiazole ring and a dihydropyridine moiety, which are known to influence its biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess moderate to significant antibacterial and antifungal activities. The presence of lipophilic groups often correlates with enhanced antibacterial activity . The specific compound may exhibit similar properties due to its structural components.
Anticancer Activity
The anticancer potential of related compounds has been well-documented. For example, studies on oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. A notable finding is that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxicity, indicating a promising avenue for further investigation into the anticancer properties of this compound.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have demonstrated inhibitory activity against cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's. For instance, compounds with structural similarities showed IC50 values indicating effective inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . This suggests that this compound could possess similar inhibitory effects.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds with higher lipophilicity exhibited stronger antibacterial effects. The tested derivatives showed a range of minimum inhibitory concentrations (MICs), suggesting that modifications could enhance efficacy against resistant strains .
Study 2: Cytotoxicity Assessment
In another study focusing on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines (A549 and NIH/3T3), it was found that specific substitutions on the phenyl ring significantly increased cytotoxicity. The evaluated compounds exhibited IC50 values indicating potent anticancer activity compared to established drugs .
Data Summary
| Activity Type | Related Compounds | IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Oxadiazole derivatives | Varies (moderate to high) | Strong correlation with lipophilicity |
| Anticancer | Various oxadiazole derivatives | <10 µM | Enhanced activity with specific substitutions |
| Enzyme Inhibition | Cholinesterase inhibitors | BChE: 46.42 µM | Potential for neuroprotective applications |
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing N-(3-acetylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, and how are they addressed?
- Methodology : The synthesis involves multi-step reactions requiring precise control of intermediates. Key steps include:
- Formation of the oxadiazole ring via cyclization of amidoxime precursors under reflux with acetic anhydride .
- Coupling of the dihydropyridinone moiety using nucleophilic substitution reactions, often catalyzed by bases like potassium carbonate in DMF .
- Final acetamide formation via condensation of activated acetates with aromatic amines. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-oxidation .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and dihydropyridinone rings. For example, characteristic shifts for the acetylphenyl group (δ ~2.5 ppm for CH₃) and oxadiazole protons (δ ~8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity for the oxadiazole-dihydropyridinone core?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (temperature, solvent, catalyst loading). For example, elevated temperatures (80–100°C) in DMF improve oxadiazole cyclization efficiency but require strict anhydrous conditions to prevent hydrolysis .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may enhance regioselectivity in heterocycle formation, though residual metal removal must be validated .
- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real time, reducing reliance on offline TLC .
Q. How should researchers resolve contradictions in biological activity data (e.g., cytotoxicity vs. enzyme inhibition)?
- Methodology :
- Orthogonal Assays : Pair cell-based assays (e.g., MTT for cytotoxicity ) with target-specific enzymatic assays (e.g., COX-2 inhibition ) to distinguish direct target effects from nonspecific toxicity.
- SAR Analysis : Compare analogs (e.g., substituent variations on the phenyl or oxadiazole groups) to identify structural determinants of activity. For example, 4-methylphenyl substitution enhances metabolic stability but may reduce solubility .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors, guiding mechanistic hypotheses for conflicting data .
Q. What strategies mitigate instability of the dihydropyridinone moiety during storage or biological assays?
- Methodology :
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂) to prevent oxidation of the dihydropyridinone ring .
- Buffer Optimization : Use antioxidant-containing buffers (e.g., 0.1% ascorbic acid in PBS) for in vitro assays to stabilize the 2-oxo group .
- Degradation Studies : Forced degradation under UV light, heat, or acidic/basic conditions identifies vulnerable sites, guiding formulation strategies .
Key Considerations for Experimental Design
- Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require standardized pre-treatment protocols (sonication, co-solvents) .
- Scale-up Challenges : Multi-step synthesis may introduce impurities; implement orthogonal purification (e.g., column chromatography followed by recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
